molecular formula C22H23BrN4O B2971591 (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone CAS No. 1251674-13-1

(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone

Cat. No. B2971591
CAS RN: 1251674-13-1
M. Wt: 439.357
InChI Key: XVVCIRNZLQBWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23BrN4O and its molecular weight is 439.357. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

The presence of the 4-bromophenyl group and piperidinyl moiety in this compound suggests its potential use in drug discovery . These structural features are often found in molecules with significant pharmacological activity. For instance, piperazine, a related compound, is known for its role in pharmaceuticals treating a range of diseases, including antihistamines, antiparasitic, and antitumor drugs . The bromophenyl group can be crucial for the development of new therapeutic agents due to its ability to interact with various biological targets.

Antibacterial Agents

Compounds with piperazine and naphthyridinyl groups have been reported to exhibit antibacterial activity . The novel compound mentioned in the search results shows promise as an antibacterial agent, which could be due to the presence of these functional groups . This application is particularly relevant in the search for new antibiotics to combat resistant bacterial strains.

Neurodegenerative Disease Treatment

The structural similarity to piperazine derivatives suggests potential applications in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s . These diseases often require drugs that can cross the blood-brain barrier, and the molecular structure of this compound indicates it may have such properties.

Pharmacokinetic Modulation

The piperidinyl group is known to positively modulate the pharmacokinetic properties of drug substances, which includes the absorption, distribution, metabolism, and excretion (ADME) of drugs . This compound could be used in research to improve the pharmacokinetic profile of new drug candidates, making them more effective and safer for clinical use.

Psychoactive Substance Analysis

Given the structural features, this compound could also be used in the study of psychoactive substances . Piperazine derivatives are sometimes used illegally for recreational purposes due to their psychoactive effects . Research into compounds like this can provide insights into the mechanisms of action of psychoactive drugs and help in the development of treatments for substance abuse disorders.

properties

IUPAC Name

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O/c1-14-4-3-11-27(13-14)22(28)19-12-24-21-18(10-5-15(2)25-21)20(19)26-17-8-6-16(23)7-9-17/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVCIRNZLQBWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Br)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone

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